molecular formula C8H3F6I B14293147 Benzene, iodobis(trifluoromethyl)- CAS No. 120796-62-5

Benzene, iodobis(trifluoromethyl)-

Cat. No.: B14293147
CAS No.: 120796-62-5
M. Wt: 340.00 g/mol
InChI Key: INLWIYZJIFGOTQ-UHFFFAOYSA-N
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Description

Benzene, iodobis(trifluoromethyl)-: is an organic compound with the molecular formula C7H4F3I . It is also known by other names such as 1-iodo-2-(trifluoromethyl)benzene and 2-iodobenzotrifluoride . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, iodobis(trifluoromethyl)- typically involves the iodination of benzene derivatives. One common method is the reaction of trifluoromethylbenzene with iodine in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of Benzene, iodobis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzene, iodobis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of iodo derivatives.

    Reduction: Formation of trifluoromethylbenzene.

Scientific Research Applications

Benzene, iodobis(trifluoromethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, iodobis(trifluoromethyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. The trifluoromethyl group is highly electronegative, which influences the reactivity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is also influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes reaction intermediates and transition states .

Comparison with Similar Compounds

  • 1-iodo-3-(trifluoromethyl)benzene
  • 1-iodo-4-(trifluoromethyl)benzene
  • 2-iodo-5-(trifluoromethyl)benzene

Comparison: Benzene, iodobis(trifluoromethyl)- is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning affects the compound’s reactivity and chemical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents .

Properties

CAS No.

120796-62-5

Molecular Formula

C8H3F6I

Molecular Weight

340.00 g/mol

IUPAC Name

1-iodo-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H

InChI Key

INLWIYZJIFGOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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